

H acid (90-20-0) molecular structure and formula

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Compound of Interest

Compound Name: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

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An In-Depth Technical Guide to H Acid (CAS 90-20-0): Structure, Properties, and Applications

Introduction

H acid, identified by the CAS number 90-20-0, is a cornerstone chemical intermediate with the IUPAC name 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid.[1][2] This complex organic compound is derived from naphthalene and is of paramount importance in the chemical industry, primarily serving as a critical precursor in the synthesis of a wide array of azo dyes.[3][4][5] Its molecular structure, featuring amino, hydroxyl, and sulfonic acid functional groups, imparts unique reactive properties that allow for the creation of diverse and vibrant colorants.[3] While its principal application lies in the manufacturing of acid, direct, and reactive dyes for the textile, leather, and paper industries, H acid is also finding utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][5][6][7] This guide provides a comprehensive technical overview of H acid for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Chemical Formula

H acid is an aromatic sulfonic acid characterized by a naphthalene core substituted with multiple functional groups that dictate its chemical behavior.

- Chemical Formula: $C_{10}H_9NO_7S_2$ [1][2][8][9]
- IUPAC Name: 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid[1][2]

- Common Synonyms: 1-Amino-8-naphthol-3,6-disulfonic acid, 8-amino-1-naphthol-3,6-disulfonic acid, 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid.[\[1\]](#)[\[8\]](#)[\[9\]](#)

The spatial arrangement of the amino (-NH₂), hydroxyl (-OH), and two sulfonic acid (-SO₃H) groups on the naphthalene rings is fundamental to its utility as a dye intermediate.

Caption: Functional group composition of H acid.

Physicochemical Properties

The physical and chemical characteristics of H acid are crucial for its handling, storage, and application in synthesis. It is typically supplied as a gray or light brown crystalline powder.[\[10\]](#)

| Property | Value | Reference(s) |
|------------------|------------------------------------------------------------------------|------------------------------------------|
| Molecular Weight | 319.31 g/mol | [1] [9] |
| Appearance | White to gray-yellow or light brown powder | [9] [10] |
| Melting Point | >300 °C (decomposes) | [9] |
| Solubility | Slightly soluble in cold water; soluble in hot water (as sodium salt). | [11] |
| Density | ~1.9 g/cm ³ | [9] |
| pKa | Data available in IUPAC digitized datasets. | [1] |

Synthesis and Reactivity

Synthesis Overview

H acid is commercially produced from naphthalene through a multi-step synthesis involving a sequence of unit processes.[\[2\]](#)[\[4\]](#) A common industrial route includes:

- Sulfonation: Naphthalene is treated with sulfuric acid.

- Nitration: The sulfonated naphthalene is nitrated using nitric acid.
- Reduction: The nitro groups are reduced to amino groups.
- Hydrolysis: The final step involves hydrolysis to yield H acid.[4][12]

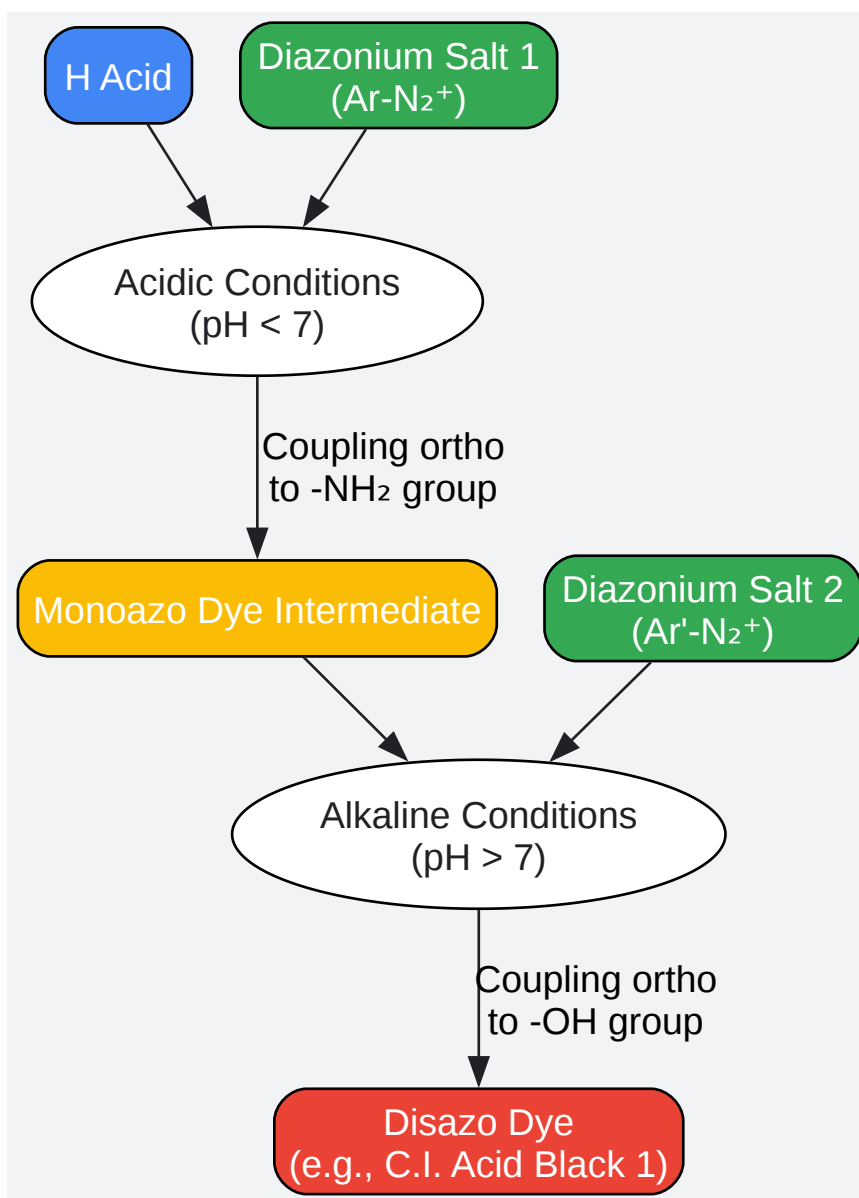
Innovations in the synthesis process aim to reduce waste, such as developing methods that avoid tri-sulfonation and the use of iron powder for reduction, thereby minimizing secondary pollution.[12] An alternative route starts from 1,8-naphthalic anhydride, proceeding through sulfonation, ammoniation, Hofmann degradation, and hydrolysis.[13]

Key Reactivity: pH-Dependent Coupling

The most significant chemical property of H acid is its ability to act as a coupling component in azo dye synthesis. Critically, the site of the coupling reaction with a diazonium salt is controlled by the pH of the reaction medium.[11]

- Acidic Conditions ($\text{pH} < 7$): Coupling occurs at the position ortho to the amino group (at the C2 position).
- Alkaline Conditions ($\text{pH} > 7$): Coupling occurs at the position ortho to the hydroxyl group (at the C7 position).

This dual reactivity allows H acid to be used in a stepwise manner to produce complex disazo and polyazo dyes by first coupling with one diazonium salt under acidic conditions, and then with a second, different diazonium salt under alkaline conditions.[11][14] This versatility is the primary reason for its widespread use.



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Caption: Stepwise coupling of H acid under different pH conditions.

Applications in Research and Industry

1. Azo Dye Manufacturing

The primary application of H acid is as an intermediate for azo dyes.[3][5] Its unique structure enables the synthesis of various dye classes:

- Acid Dyes: Used for coloring protein fibers like wool and silk, as well as synthetic fibers like nylon.[3]
- Direct Dyes: Applied to cellulosic fibers such as cotton.[3]
- Reactive Dyes: Form covalent bonds with fibers, providing excellent color fastness.[3]

A classic example is the synthesis of C.I. Acid Black 1, which involves coupling diazotized p-nitroaniline to H acid in an acidic solution, followed by coupling with diazotized aniline in an alkaline solution.[14]

2. Pharmaceutical and Agrochemical Synthesis

Beyond dyes, H acid serves as a building block in the pharmaceutical and agrochemical sectors.[6] It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[6] The growing global pharmaceutical market and ongoing research into new therapeutic agents are expected to increase demand for versatile intermediates like H acid.[6] Similarly, it is a precursor for certain herbicides, insecticides, and fungicides.[6]

Experimental Protocol: Conceptual Synthesis of a Disazo Dye

This protocol outlines the conceptual steps for synthesizing a disazo dye using H acid, demonstrating the principle of pH-dependent stepwise coupling.

Objective: To synthesize a disazo dye by coupling two different aromatic amines to H acid.

Materials:

- Aromatic Amine 1 (e.g., p-nitroaniline)
- Aromatic Amine 2 (e.g., aniline)
- H acid
- Sodium Nitrite (NaNO_2)

- Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Sodium Carbonate (Na₂CO₃)
- Ice

Methodology:

Part 1: First Diazotization and Acid Coupling

- Diazotization of Amine 1: Dissolve Aromatic Amine 1 in dilute HCl and cool the solution to 0-5°C in an ice bath. Add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature.
 - Causality: The cold, acidic conditions are essential to form the unstable diazonium salt (Ar-N₂⁺Cl⁻) and prevent its premature decomposition.
- Acid Coupling: Prepare a solution of H acid in water. Slowly add the freshly prepared diazonium salt solution to the H acid solution while maintaining the temperature at 0-5°C and ensuring the pH remains acidic (pH 4-5), using sodium carbonate if needed for buffering.
 - Causality: The acidic pH directs the electrophilic diazonium salt to couple at the electron-rich position ortho to the activating amino group of H acid.

Part 2: Second Diazotization and Alkaline Coupling

- Diazotization of Amine 2: In a separate vessel, perform the diazotization of Aromatic Amine 2 using the same procedure as in Step 1.
- Alkaline Coupling: Take the monoazo dye solution from Part 1. Make the solution alkaline (pH 8-9) by adding a solution of sodium hydroxide or sodium carbonate. Cool the solution to 5-10°C.
 - Causality: Shifting to an alkaline pH deprotonates the hydroxyl group of H acid, making the ortho position the most nucleophilic site for the second coupling reaction.

- **Final Coupling:** Slowly add the second diazonium salt solution (from Step 3) to the alkaline monoazo dye solution. Stir until the reaction is complete.
- **Isolation:** The resulting disazo dye can be precipitated from the solution by adding salt (salting out), followed by filtration, washing, and drying.

Self-Validation: The success of the synthesis can be monitored at each stage using techniques like Thin Layer Chromatography (TLC) to check for the consumption of reactants and the formation of intermediates and the final product. The final dye's structure can be confirmed by spectroscopic methods (UV-Vis, NMR, MS), and its color and purity can be assessed.

Conclusion

H acid (90-20-0) is a highly versatile and indispensable chemical intermediate. Its value is rooted in its unique molecular architecture, which allows for controlled, pH-dependent coupling reactions. This property has made it a cornerstone of the azo dye industry for over a century, enabling the creation of a vast palette of colors with tailored properties. As the chemical industry evolves, the application of H acid is expanding into high-value sectors such as pharmaceuticals and agrochemicals, underscoring its continued importance in modern organic synthesis. A thorough understanding of its structure, properties, and reactivity is essential for any scientist or researcher working in these fields.

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